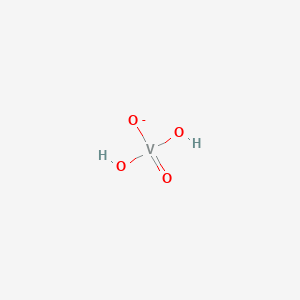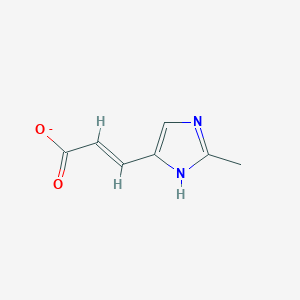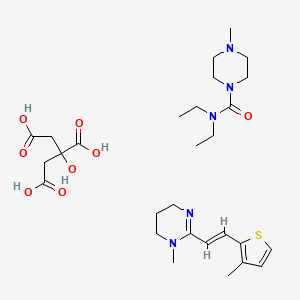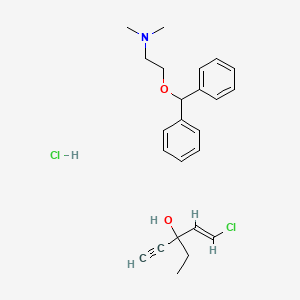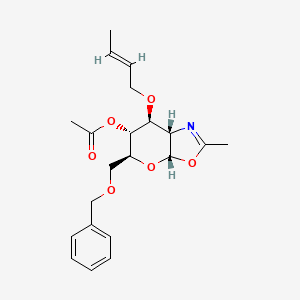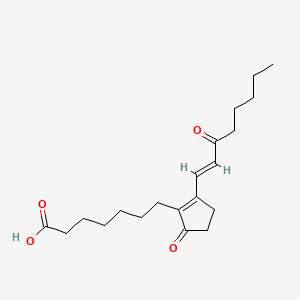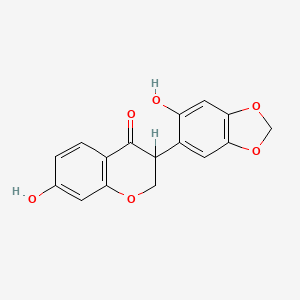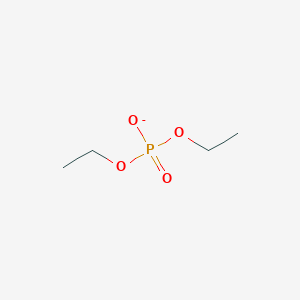
Diethylphosphate
Vue d'ensemble
Description
Diethylphosphate(1-) is a dialkyl phosphate having ethyl as the alkyl group; major microspecies at pH 7.3 It is a conjugate base of a diethyl hydrogen phosphate.
Applications De Recherche Scientifique
Assessment of Human Exposure to Organophosphates
Diethylphosphate (DEP) is a key metabolite in the assessment of human exposure to organophosphates, which are widely used as pesticides. DEP, along with other dialkyl phosphates, is excreted in human urine and can be quantitatively determined through advanced analytical procedures, providing a reliable measure of organophosphate exposure (Hardt & Angerer, 2000).
Detection in Cases of Organophosphate Poisoning
Rapid and sensitive methods have been developed for quantifying DEP and other alkyl phosphates in urine, aiding in the diagnosis and treatment of organophosphate poisoning. These techniques are crucial for clinical settings and even in postmortem analyses of fatal poisoning cases (Kupfermann, Schmoldt, & Steinhart, 2004).
Synthesis and Biological Evaluation of Phosphate-Phosphonate Compounds
Diethylphosphate derivatives have been synthesized and studied for their biological effects, including antifungal properties and inhibition of certain enzymes. These studies are significant for developing new organophosphorus pesticides with specific biological activities (Aissa et al., 2021).
Assessment of Pesticide Exposure in Rural Populations
DEP concentration in hair samples has been used to assess chronic pesticide exposure in rural areas. This method provides valuable data for epidemiological studies and helps to correlate pesticide exposure with various health effects (Knipe et al., 2016).
Impact on Menstrual Cycle Characteristics
Research indicates that higher concentrations of DEP in urine are associated with irregular menstrual cycles and shorter bleeding duration in preconception women, suggesting a link between DEP levels and reproductive health (Zhang et al., 2019).
Comparative Pharmacokinetics Studies
Studies on the pharmacokinetics of DEP and its relation to other metabolites provide insights into the absorption, metabolism, and elimination pathways of organophosphates in humans and animals. Understanding these processes is crucial for evaluating environmental and occupational exposures (Timchalk et al., 2007).
Enzymatic Hydrolysis and Light Emission Studies
DEP has been used in research exploring the enzymatic hydrolysis by phosphotriesterase, an enzyme that catalyzes the breakdown of organophosphate compounds. This research is essential for understanding the biochemical pathways of organophosphate degradation (Hong & Raushel, 1994).
Propriétés
Numéro CAS |
48042-47-3 |
|---|---|
Nom du produit |
Diethylphosphate |
Formule moléculaire |
C4H10O4P- |
Poids moléculaire |
153.09 g/mol |
Nom IUPAC |
diethyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1 |
Clé InChI |
UCQFCFPECQILOL-UHFFFAOYSA-M |
SMILES |
CCOP(=O)([O-])OCC |
SMILES canonique |
CCOP(=O)([O-])OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

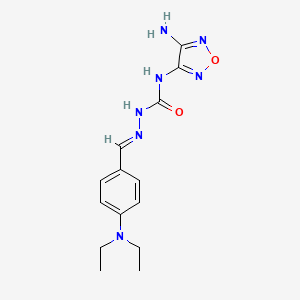
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide](/img/structure/B1235880.png)
![[(1S,12S,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235881.png)

![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)
